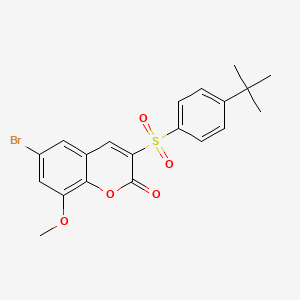
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid
Vue d'ensemble
Description
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a cyclobutane derivative with two carboxylic acid groups attached to the same carbon atom, and two methyl groups attached to the adjacent carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,1-cyclobutanedicarboxylic acid with a methylating agent to introduce the two methyl groups at the 3-position of the cyclobutane ring . The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclobutane-1,1-dicarboxylic acid: Similar structure but with fluorine atoms instead of methyl groups.
Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: Contains ethoxy groups instead of carboxylic acids.
3-Methyl-1,1-cyclobutandicarbonsaeure: Similar but with only one methyl group.
Uniqueness
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of two carboxylic acid groups and two methyl groups on a cyclobutane ring makes it a versatile compound for various chemical transformations and applications .
Propriétés
IUPAC Name |
3,3-dimethylcyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFBYFIOYLJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)

![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)

![7-Fluoro-2-methyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2848204.png)

![2,6-difluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2848208.png)

![1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2848212.png)


![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)
![N-({4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2848220.png)

